Cas no 79887-16-4 (1-Eth-1-ynyl-4-(pentyloxy)benzene)
1-Eth-1-ynyl-4-(pentyloxy)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Eth-1-ynyl-4-(pentyloxy)benzene
- 4-n-Pentyloxyphenylacetylene
- 1-ETHYL-4-(PENTYLOXY)-BENZENE
- 4-Pentyloxyphenylacetylene
- 4-pentylphenylacetylene
- p-Ethynyl(pentyloxy)benzene
- 1-ethynyl-4-pentyloxybenzene
- 4-n-pentoxyphenylacetylene
- 4-n-Pentylphenylacetylene
- 4-n-pentyloxy-phenylacetylene
- J-504583
- 1-ethynyl-4-(pentyloxy)benzene;P-Ethynyl(pentyloxy)benzene
- SCHEMBL949228
- 4-pentoxyphenylacetylene
- A852240
- 79887-16-4
- FT-0607720
- (4-n-pentyloxyphenyl)acetylene
- 1-Ethynyl-4-(pentyloxy)benzene, AldrichCPR
- MKSWQHOPSDCVMS-UHFFFAOYSA-N
- 1-ethynyl-4-pentoxybenzene
- AKOS005146028
- DTXSID10379395
- AS-15643
- 1-ethynyl-4-(pentyloxy)benzene
- D95925
- MFCD00173877
- 1-Ethynyl-4-(pentyloxy)benzene (ACI)
- (4-Pentoxyphenyl)acetylene
- 1-Ethynyl-4-(n-pentyloxy)benzene
- 4-(n-Pentyloxy)phenylacetylene
- 4-(Pentyloxy)phenylacetylene
- DB-027401
-
- MDL: MFCD00173877
- Inchi: 1S/C13H16O/c1-3-5-6-11-14-13-9-7-12(4-2)8-10-13/h2,7-10H,3,5-6,11H2,1H3
- InChI Key: MKSWQHOPSDCVMS-UHFFFAOYSA-N
- SMILES: C#CC1C=CC(OCCCCC)=CC=1
Computed Properties
- Exact Mass: 188.12000
- Monoisotopic Mass: 188.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 9.2A^2
Experimental Properties
- Color/Form: Colorless to grayish yellow powder
- Density: 0.9600
- Melting Point: No data available
- Boiling Point: 271.1 ℃ at 760 mmHg
- Flash Point: >110℃(230℉)
- Refractive Index: 1.527
- PSA: 9.23000
- LogP: 3.23690
- Solubility: Insoluble in water
1-Eth-1-ynyl-4-(pentyloxy)benzene Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264; P270; P301+P312+P330; P501
- Hazard Category Code: 22
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
1-Eth-1-ynyl-4-(pentyloxy)benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Eth-1-ynyl-4-(pentyloxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E932350-10mg |
1-Eth-1-ynyl-4-(pentyloxy)benzene |
79887-16-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E932350-50mg |
1-Eth-1-ynyl-4-(pentyloxy)benzene |
79887-16-4 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E932350-100mg |
1-Eth-1-ynyl-4-(pentyloxy)benzene |
79887-16-4 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Alichem | A019088296-25g |
1-Eth-1-ynyl-4-(pentyloxy)benzene |
79887-16-4 | 98% | 25g |
$234.84 | 2023-09-01 | |
| Alichem | A019088296-100g |
1-Eth-1-ynyl-4-(pentyloxy)benzene |
79887-16-4 | 98% | 100g |
$652.46 | 2023-09-01 | |
| Apollo Scientific | OR21947-5g |
1-eth-1-ynyl-4-(pentyloxy)benzene |
79887-16-4 | 98% | 5g |
£48.00 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015409-1g |
1-Eth-1-ynyl-4-(pentyloxy)benzene |
79887-16-4 | 98% | 1g |
¥50 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015409-5g |
1-Eth-1-ynyl-4-(pentyloxy)benzene |
79887-16-4 | 98% | 5g |
¥194 | 2024-05-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N82540-1g |
1-Eth-1-ynyl-4-(pentyloxy)benzene |
79887-16-4 | 1g |
¥168.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N82540-5g |
1-Eth-1-ynyl-4-(pentyloxy)benzene |
79887-16-4 | 5g |
¥348.0 | 2021-09-08 |
1-Eth-1-ynyl-4-(pentyloxy)benzene Production Method
Production Method 1
Production Method 2
1.2 Reagents: Ammonium chloride Solvents: Water
Production Method 3
Production Method 4
Production Method 5
1.2 Solvents: Hexane ; rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
Production Method 6
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, rt
Production Method 7
1.2 3.5 h, rt
2.1 Reagents: Potassium fluoride Solvents: Dimethylformamide , Water ; 1 h, rt
Production Method 8
2.1 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
Production Method 9
2.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt
Production Method 10
2.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt
Production Method 11
1.2 Reagents: Sodium nitrite Solvents: Water ; -5 °C; 30 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; overnight, 0 - 5 °C
1.4 Solvents: Diethyl ether
1.5 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water
2.1 Reagents: Triethylamine , Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium ; 4 h, 50 °C; 50 °C → rt
2.2 Solvents: Hexane ; rt
2.3 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, rt
2.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
Production Method 12
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 2 h, 0 °C
1.3 Solvents: Water
2.1 Reagents: Butyllithium , Hexane Solvents: Tetrahydrofuran ; 30 min, -78 °C; 1.5 h, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Production Method 13
2.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 30 min, 0 °C; 10 min, 0 °C
2.2 Solvents: Dichloromethane ; 10 min, 0 °C; 2 h, 0 °C
2.3 Solvents: Water
3.1 Reagents: Butyllithium , Hexane Solvents: Tetrahydrofuran ; 30 min, -78 °C; 1.5 h, -78 °C
3.2 Reagents: Ammonium chloride Solvents: Water
Production Method 14
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; rt; overnight, 60 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, rt
Production Method 15
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 30 min, rt
2.2 3.5 h, rt
3.1 Reagents: Potassium fluoride Solvents: Dimethylformamide , Water ; 1 h, rt
Production Method 16
2.1 Reagents: Triethylamine Catalysts: Cupric acetate , Palladium chloride ; 30 min, rt; overnight, 80 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
1-Eth-1-ynyl-4-(pentyloxy)benzene Raw materials
- 4-N-Amyloxybromobenzene
- Benzene, 1-(2,2-dibromoethenyl)-4-(pentyloxy)-
- Benzene, 1-iodo-4-(pentyloxy)-
- ethynyltrimethylsilane
- 4-Hydroxybenzaldehyde
- 4-(pentyloxy)aniline
- 4-(Pentyloxy)benzaldehyde
- Silane, trimethyl[[4-(pentyloxy)phenyl]ethynyl]-
1-Eth-1-ynyl-4-(pentyloxy)benzene Preparation Products
1-Eth-1-ynyl-4-(pentyloxy)benzene Suppliers
1-Eth-1-ynyl-4-(pentyloxy)benzene Related Literature
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Additional information on 1-Eth-1-ynyl-4-(pentyloxy)benzene
Chemical Profile of 1-Eth-1-ynyl-4-(pentyloxy)benzene (CAS No. 79887-16-4) and Its Emerging Applications in Modern Research
1-Eth-1-ynyl-4-(pentyloxy)benzene, identified by the chemical abstracts service number 79887-16-4, is a structurally unique aromatic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its ethynyl and pentyloxy substituents, presents a versatile platform for synthetic modifications and functional applications. The presence of a terminal alkyne group and an alkoxy side chain on a benzene core opens up numerous possibilities for further derivatization, making it a valuable intermediate in the development of complex chemical entities.
The synthesis of 1-Eth-1-ynyl-4-(pentyloxy)benzene typically involves multi-step organic transformations, including bromination of the benzene ring followed by Sonogashira coupling to introduce the ethynyl moiety. The subsequent introduction of the pentyloxy group via nucleophilic aromatic substitution or etherification reactions completes the molecular structure. This synthetic route highlights the compound's utility as a building block in medicinal chemistry, where such functionalized aromatics are often employed in drug discovery programs.
In recent years, 1-Eth-1-ynyl-4-(pentyloxy)benzene has been explored for its potential in various chemical applications. One notable area is its use as a precursor in the synthesis of advanced materials, particularly in the development of organic semiconductors and luminescent compounds. The conjugated system provided by the benzene ring, combined with the electron-withdrawing nature of the alkyne group, enhances its electronic properties, making it suitable for optoelectronic devices. Researchers have demonstrated its incorporation into polymer matrices to improve charge transport properties, which is crucial for applications in flexible electronics.
Moreover, the compound's structural features have attracted interest in pharmaceutical research. The ethynyl group serves as a versatile handle for further functionalization, allowing chemists to attach various pharmacophores through cross-coupling reactions such as Suzuki or Heck couplings. This flexibility has enabled the synthesis of novel bioactive molecules targeting diverse therapeutic areas. For instance, derivatives of 1-Eth-1-ynyl-4-(pentyloxy)benzene have been investigated for their potential antimicrobial and anti-inflammatory properties. Preliminary studies suggest that certain analogs exhibit promising activity against resistant bacterial strains, underscoring the compound's significance in antibiotic development.
The pentyloxy group also contributes to the compound's pharmacological profile by influencing solubility and metabolic stability. This characteristic is particularly important in drug design, where optimizing physicochemical properties can enhance bioavailability and therapeutic efficacy. Computational modeling studies have been conducted to predict how modifications at this position can modulate binding interactions with biological targets. Such insights are invaluable for rational drug design and can accelerate the discovery of next-generation therapeutics.
Recent advancements in synthetic methodologies have further expanded the utility of 1-Eth-1-ynyl-4-(pentyloxy)benzene. Transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling techniques, have enabled efficient construction of complex molecular architectures from this precursor. These methods allow for precise control over regiochemistry and stereochemistry, facilitating the preparation of enantiomerically pure compounds with high pharmaceutical relevance. The ability to generate enantiomerically enriched derivatives is critical for developing chiral drugs that exhibit improved selectivity and reduced side effects.
The compound's role in material science extends beyond electronics to include its application in photodynamic therapy (PDT). Researchers have explored its potential as a photosensitizer or photosensitizer precursor due to its ability to absorb light at specific wavelengths and generate reactive oxygen species upon irradiation. This property makes it a candidate for treating localized diseases such as cancerous tumors. Experimental trials have shown that certain derivatives exhibit photocytotoxic effects on cancer cell lines while maintaining low toxicity towards healthy tissues, highlighting their therapeutic promise.
Another emerging area is the use of 1-Eth-1-ynyl-4-(pentyloxy)benzene in supramolecular chemistry and self-assembling systems. The interplay between its aromatic core and functional groups allows for the formation of stable aggregates with unique properties. These supramolecular structures have potential applications in nanotechnology, including drug delivery systems and molecular sensors. By tuning the molecular architecture through appropriate derivatization, scientists can engineer assemblies with tailored functionalities suitable for specific applications.
The environmental impact of using 1-Eth-1-ynyl-4-(pentyloxy)benzene has also been studied to ensure sustainable practices in chemical synthesis. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Catalytic processes that employ recyclable catalysts or operate under mild conditions are being prioritized to align with green chemistry principles. Such approaches not only improve efficiency but also contribute to environmental conservation by reducing the ecological footprint of chemical manufacturing.
In conclusion,1-Eth-1-ynyl-4-(pentyloxy)benzene (CAS No. 79887-16-4) represents a multifaceted compound with broad applicability across multiple scientific disciplines. Its unique structural features make it an attractive scaffold for synthetic chemistry, pharmaceutical development, material science, and biomedical research. As our understanding of its properties continues to evolve through innovative research methodologies,this molecule is poised to play an increasingly significant role in advancing scientific knowledge and technological applications worldwide.
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